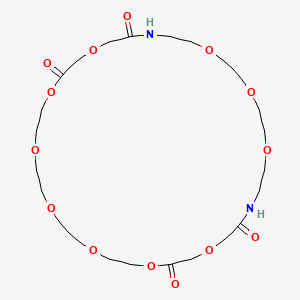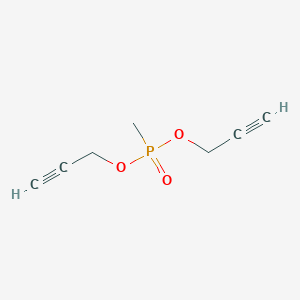![molecular formula C28H22 B14438793 9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- CAS No. 80077-84-5](/img/structure/B14438793.png)
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- is a polycyclic aromatic hydrocarbon with the molecular formula C27H22. This compound is known for its unique structure, which includes a fluorene core substituted with two 4-methylphenyl groups at the 9-position. It is used in various scientific research applications due to its interesting chemical properties and potential for functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- typically involves the condensation reaction of 9-fluorenone with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.
科学的研究の応用
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
9H-Fluorene, 9-methyl-: A simpler derivative with a single methyl group at the 9-position.
9,9-Bis(4-methoxyphenyl)-9H-fluorene: Contains methoxy groups instead of methyl groups, affecting its electronic properties.
9,9-Bis(4-hydroxyphenyl)-9H-fluorene: Features hydroxyl groups, which can form hydrogen bonds and increase solubility in polar solvents.
Uniqueness
9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials and studying structure-activity relationships in various applications.
特性
CAS番号 |
80077-84-5 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC名 |
9-[bis(4-methylphenyl)methylidene]fluorene |
InChI |
InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-18H,1-2H3 |
InChIキー |
FTQBHHCDOOFQER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)

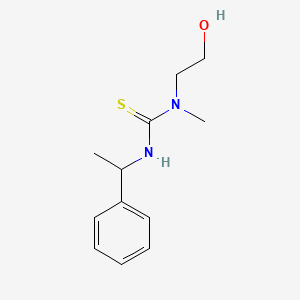
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)

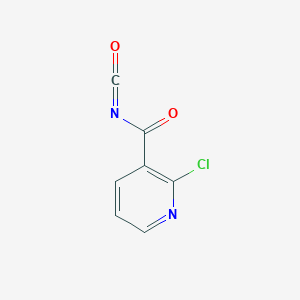
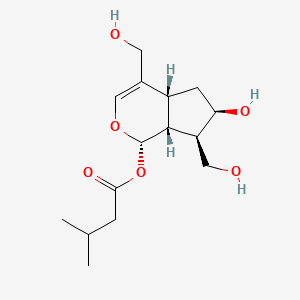
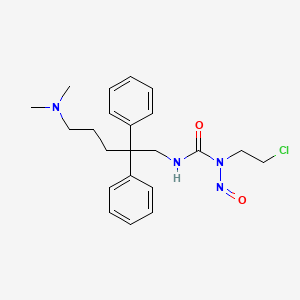
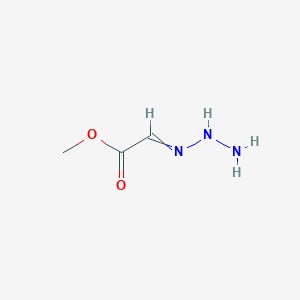
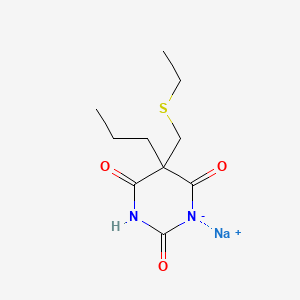
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
